![molecular formula C₂₄H₂₇N₅O₂ B560661 Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate CAS No. 1373423-53-0](/img/structure/B560661.png)

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Histone demethylase JMJD3/UTX inhibitor

GSK-J4 is a potent H3K27me3 demethylase inhibitor, with IC50s of 8.6 µM and 6.6 µM towards KDM6B and KDM6A respectively.

Aplicaciones Científicas De Investigación

GSK-J4: A Comprehensive Analysis of Scientific Research Applications

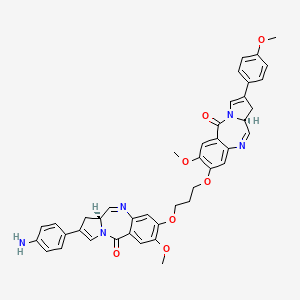

GSK-J4, known by its chemical names “ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate” or “Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate”, is a compound with several notable applications in scientific research. Below are detailed sections focusing on unique applications of GSK-J4.

Anti-Cancer Properties: GSK-J4 has been summarized to possess anti-cancer characteristics, targeting various molecular pathways such as cell apoptosis, cell cycle regulation, invasion, migration, DNA damage repair, metabolism, oxidative stress, and stemness pathways .

Targeting H19/Cell Adhesion Molecules Circuitry: In prostate cancer models, GSK-J4 has been shown to reduce lesions and efficiently induce cell death in cancer-derived organoid stem cells (OSCs). It also affects the expression of E-cadherin and β4 integrin, which are involved in proliferation and invasion .

Treatment of Diabetic Nephropathy: GSK-J4 is a specific dual antagonist against histone lysine demethylase 6A/6B (KDM6A/6B) and has been reported to be effective in treating diabetic nephropathy by preserving H3K27me3 levels under palmitic acid stimulation .

Therapeutic Potential in Acute Myeloid Leukemia (AML): Treatment with GSK-J4 has been observed to increase global levels of H3K27me3, reduce proliferation and colony-forming ability of primary AML cells and AML cell lines. It also induces apoptosis and cell-cycle arrest in Kasumi-1 cells and displays a synergistic effect with cytosine arabinoside .

Mecanismo De Acción

Target of Action

GSK-J4, also known as ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate, primarily targets the histone demethylase enzymes KDM6B (also known as JMJD3) and KDM6A (also known as UTX) . These enzymes are responsible for the demethylation of tri-methylated histone H3 lysine 27 (H3K27me3), a marker associated with gene silencing .

Mode of Action

GSK-J4 inhibits the activity of KDM6B/JMJD3 and KDM6A/UTX, leading to an increase in the global level of H3K27me3 . This results in the down-regulation of certain genes, including critical cancer-promoting HOX genes .

Biochemical Pathways

The inhibition of KDM6B/JMJD3 and KDM6A/UTX by GSK-J4 affects various biochemical pathways. It leads to the down-regulation of DNA replication and cell-cycle-related pathways . The compound also targets pathways related to cell apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, and stemness .

Pharmacokinetics

It is rapidly hydrolyzed by macrophage esterases to GSK-J1, the active form of the drug .

Result of Action

The action of GSK-J4 leads to significant molecular and cellular effects. It reduces the proliferation and colony-forming ability of cells . GSK-J4 treatment significantly induces cell apoptosis and cell-cycle arrest . It also displays a synergistic effect with cytosine arabinoside .

Action Environment

The action, efficacy, and stability of GSK-J4 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with other anticancer drugs . .

Propiedades

IUPAC Name |

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKCKEHGXNWYMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025774 |

Source

|

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate | |

CAS RN |

1373423-53-0 |

Source

|

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)